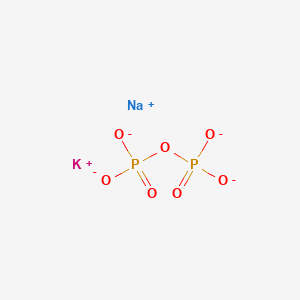
Dipotassium disodium diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium disodium diphosphate is a compound that combines potassium, sodium, and phosphonato phosphate. This compound is known for its significant role in various biochemical and industrial processes. It is often used in scientific research due to its unique chemical properties and versatility.
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium disodium diphosphate can be synthesized through the reaction of phosphoric acid with potassium hydroxide and sodium hydroxide. The reaction typically involves the following steps:
Mixing: Phosphoric acid is mixed with potassium hydroxide and sodium hydroxide in a suitable solvent, usually water.
Heating: The mixture is heated to facilitate the reaction.
Crystallization: The resulting solution is allowed to cool, leading to the crystallization of potassium;sodium;phosphonato phosphate.
Industrial Production Methods
In industrial settings, the production of potassium;sodium;phosphonato phosphate involves large-scale reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process may also include additional purification steps such as filtration and recrystallization.
化学反応の分析
Types of Reactions
Dipotassium disodium diphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum and may be conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce phosphites or hypophosphites.
科学的研究の応用
Dipotassium disodium diphosphate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in various chemical syntheses and as a buffering agent in analytical chemistry.
Biology: It serves as a nutrient in microbial culture media and as a component in biological buffers.
Medicine: It is used in formulations for electrolyte replenishment and as a urinary acidifier.
Industry: It is employed in the production of fertilizers, detergents, and water treatment chemicals.
作用機序
The mechanism by which potassium;sodium;phosphonato phosphate exerts its effects involves its ability to participate in various biochemical reactions. It acts as a source of phosphate ions, which are essential for numerous metabolic processes. In biological systems, it helps maintain acid-base balance and supports cellular functions by providing necessary ions.
類似化合物との比較
Similar Compounds
- Potassium phosphate
- Sodium phosphate
- Phosphoric acid
Comparison
Dipotassium disodium diphosphate is unique due to its combination of potassium, sodium, and phosphonato phosphate, which provides a broader range of chemical and biological activities compared to its individual components. This compound offers enhanced buffering capacity and solubility, making it more effective in various applications.
特性
CAS番号 |
15491-89-1 |
|---|---|
分子式 |
K2Na2O7P2 |
分子量 |
236.03 g/mol |
IUPAC名 |
potassium;sodium;phosphonato phosphate |
InChI |
InChI=1S/K.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-4 |
InChIキー |
DQZXOIPVJBKPAK-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+] |
正規SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+] |
同義語 |
dipotassium disodium diphosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















